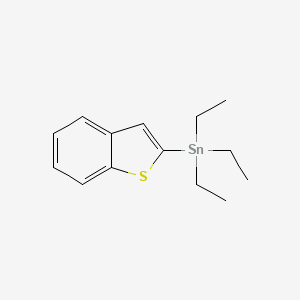
(1-Benzothiophen-2-yl)(triethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzothiophen-2-yl)(triethyl)stannane is an organotin compound that features a benzothiophene moiety bonded to a triethylstannane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-2-yl)(triethyl)stannane typically involves the reaction of benzothiophene derivatives with triethylstannane under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, where benzothiophene is reacted with triethylstannane in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzothiophen-2-yl)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while substitution reactions can produce various benzothiophene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(1-Benzothiophen-2-yl)(triethyl)stannane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1-Benzothiophen-2-yl)(triethyl)stannane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic synthesis, facilitating the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-Benzothiophen-2-yl)(triethyl)stannane include:
Benzothiophene: A simpler structure without the triethylstannane group.
(1-Benzothiophen-2-yl)(tributyl)stannane: A similar compound with tributylstannane instead of triethylstannane.
Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiophene moiety with the triethylstannane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
60981-54-6 |
|---|---|
Fórmula molecular |
C14H20SSn |
Peso molecular |
339.1 g/mol |
Nombre IUPAC |
1-benzothiophen-2-yl(triethyl)stannane |
InChI |
InChI=1S/C8H5S.3C2H5.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-2;/h1-5H;3*1H2,2H3; |
Clave InChI |
QDCOMUKUPBXDGC-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C1=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


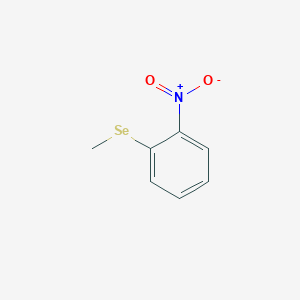

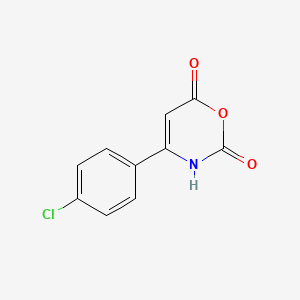
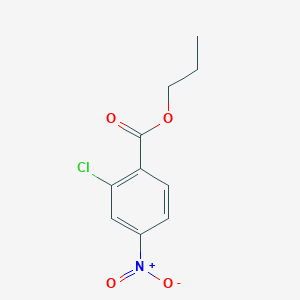

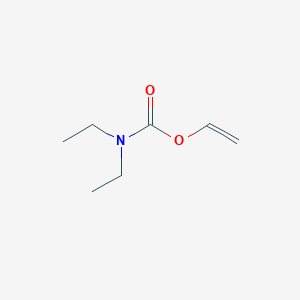

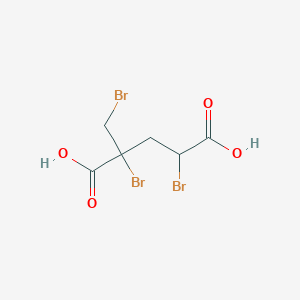
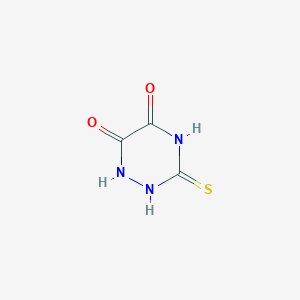

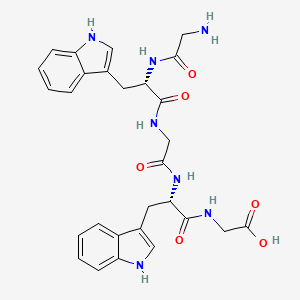


![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)
